molecular formula C20H19N5O2 B10981938 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10981938
M. Wt: 361.4 g/mol
InChI Key: YTHWLOISCBIXML-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features both indole and pyrido[2,3-d]pyrimidine moieties, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the high-temperature cyclization steps and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the pyrido[2,3-d]pyrimidine core can yield dihydropyrido[2,3-d]pyrimidine derivatives .

Scientific Research Applications

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyrido[2,3-d]pyrimidine core can inhibit tyrosine kinases and cyclin-dependent kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is unique due to the combination of the indole and pyrido[2,3-d]pyrimidine moieties in a single molecule. This combination can result in synergistic biological activities and enhanced therapeutic potential compared to individual indole or pyrido[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-methyl-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-13-23-18-15(7-5-9-21-18)20(27)25(13)11-10-22-19(26)17-12-14-6-3-4-8-16(14)24(17)2/h3-9,12H,10-11H2,1-2H3,(H,22,26)

InChI Key

YTHWLOISCBIXML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C

Origin of Product

United States

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